4-Bromo-3-nitrophenol (CAS 78137-76-5) is a halogenated nitrophenol, appearing as a yellow to brown crystalline solid. Its molecular structure, featuring a hydroxyl, a nitro group, and a bromine atom at specific positions (1, 3, and 4, respectively) on the benzene ring, makes it a valuable intermediate in multi-step organic synthesis. It is primarily utilized as a building block for producing more complex molecules, such as active pharmaceutical ingredients and dye precursors, where the precise arrangement of its functional groups is critical for subsequent reaction pathways and final product identity.
In synthetic chemistry, the specific placement of functional groups on an aromatic ring dictates the outcome of subsequent reactions. Substituting 4-Bromo-3-nitrophenol with a positional isomer, such as 3-bromo-4-nitrophenol or 2-bromo-5-nitrophenol, will inevitably lead to an incorrect final product. The electronic directing effects of the hydroxyl, nitro, and bromo groups are position-dependent, controlling the regioselectivity of further modifications like nucleophilic substitution, reduction, or cross-coupling reactions. For example, a synthetic route designed for the 4-bromo-3-nitro scaffold will fail or produce unintended, difficult-to-separate isomeric impurities if an alternative bromonitrophenol is used, compromising yield, purity, and the biological or material properties of the target molecule.
A primary application for this compound is its role as a direct precursor to 4-bromo-3-aminophenol via the selective reduction of its nitro group. This transformation is a common and critical step in building more complex molecules. Using 4-Bromo-3-nitrophenol is the most direct route to this specific aminophenol isomer. Attempting to create this target from an alternative starting material, such as 3-nitro-4-aminophenol, would require a more complex, multi-step Sandmeyer reaction to introduce the bromine at the correct position, as outlined in related industrial patents. Procuring the correct 4-bromo-3-nitro isomer from the outset eliminates these additional, yield-reducing steps.
| Evidence Dimension | Synthetic Route Efficiency to 4-bromo-3-aminophenol |
| Target Compound Data | 1 Step (Direct nitro group reduction) |
| Comparator Or Baseline | Starting from 3-nitro-4-aminophenol requires a 2-step diazotization and bromination sequence to first yield the isomeric 3-nitro-4-bromophenol. |
| Quantified Difference | Reduces process complexity by at least one major synthetic step compared to starting with the wrong amino-phenol isomer. |
| Conditions | Standard nitro group reduction (e.g., H2/Pd, Fe/HCl) vs. Sandmeyer reaction (NaNO2/HBr, then CuBr). |
This directly impacts process efficiency, cost, and final product purity by ensuring the correct molecular scaffold is built from the earliest possible stage.
4-Bromo-3-nitrophenol is a crystalline solid with a distinct and well-defined melting point of 144-145 °C. This physical property is significantly different from its simpler structural analogs, such as 3-Nitrophenol (M.P. 97 °C) and 4-Bromophenol (M.P. 66 °C). A higher, sharp melting point is a key indicator of material purity and provides a wider temperature window for handling and storage compared to lower-melting alternatives. It also facilitates purification by recrystallization, a crucial step in many manufacturing processes to ensure the removal of process-related impurities before proceeding to the next synthetic step.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 144-145 °C |
| Comparator Or Baseline | 3-Nitrophenol: 97 °C |
| Quantified Difference | +47 to +48 °C higher melting point than 3-Nitrophenol. |
| Conditions | Standard atmospheric pressure. |
A distinct, higher melting point simplifies quality control, improves thermal stability during processing, and enables more effective purification, leading to higher batch-to-batch consistency.
This compound is the correct choice when the synthetic target requires the specific 4-bromo-3-aminophenol scaffold. This is particularly relevant in the development of pharmaceutical or agrochemical candidates where the precise orientation of substituents is directly linked to biological activity and receptor binding. Using this precursor ensures the correct isomer is carried through the synthesis, avoiding costly and time-consuming purification of isomeric byproducts.
For manufacturing workflows that involve isolating solid intermediates, the defined crystalline nature and high melting point (144-145 °C) of 4-Bromo-3-nitrophenol provide a significant process advantage. It allows for robust quality control via melting point analysis and provides thermal stability during drying and handling, ensuring the material's integrity before it is used in subsequent, often temperature-sensitive, reaction steps.
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